Product packaging for Ethyl 6-oxo-6-(4-propylphenyl)hexanoate(Cat. No.:CAS No. 951888-82-7)

Ethyl 6-oxo-6-(4-propylphenyl)hexanoate

Cat. No.: B1326082
CAS No.: 951888-82-7
M. Wt: 276.4 g/mol
InChI Key: QZNSVOYUADPLIC-UHFFFAOYSA-N
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Description

Structural Context and Synthetic Utility of β-Keto Esters in Complex Molecule Construction

A β-keto ester is characterized by a ketone carbonyl group located on the carbon atom beta to the ester's carbonyl group. This arrangement results in the notable acidity of the α-protons (the protons on the carbon between the two carbonyls), facilitating the formation of a stabilized enolate ion. This enolate acts as a potent carbon nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions.

The synthetic power of β-keto esters is demonstrated by their central role as intermediates in the synthesis of numerous complex natural products and pharmaceuticals. rsc.org Their ability to undergo facile alkylation at the α-position, followed by hydrolysis and decarboxylation, provides a reliable route to ketones and carboxylic acids—a sequence famously known as the acetoacetic ester synthesis. researchgate.net This versatility makes them invaluable building blocks for creating sophisticated molecular architectures from simple precursors. researchgate.netfiveable.me

Below is a table of notable complex molecules whose syntheses have relied on the strategic implementation of β-keto ester intermediates.

Natural Product/MoleculeSignificanceSynthetic Role of β-Keto Ester
PaclitaxelPotent anticancer agentCore building block for the complex taxane skeleton rsc.org
Prunustatin AAntifungal and antibiotic agentKey intermediate for constructing the polyketide backbone rsc.org
(±)-9-acetoxyfukinanolideSesquiterpene lactonePrecursor for ring formation and stereocenter installation rsc.org
(±)-vellozioloneDiterpene with a unique skeletonUtilized for the construction of the core cyclic system rsc.org

Significance of Alkyl Aryl Ketone Moieties as Key Building Blocks in Organic Synthesis

The alkyl aryl ketone moiety is another ubiquitous structural feature found in a vast range of biologically active compounds, including pharmaceuticals, agrochemicals, and fragrances. fiveable.me This motif consists of a carbonyl group directly attached to an aromatic ring on one side and an alkyl chain on the other. This arrangement not only imparts specific physicochemical properties but also serves as a versatile chemical handle for further molecular elaboration.

The synthesis of alkyl aryl ketones has been a long-standing subject of methodological development. The classical approach is the Friedel-Crafts acylation, where an arene reacts with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. fiveable.me While effective, this method is often limited to electron-rich arenes. chemistryviews.org Consequently, modern organic synthesis has seen the advent of more versatile and milder techniques, particularly palladium-catalyzed cross-coupling reactions, which allow for the efficient synthesis of a broad spectrum of alkyl aryl ketones with high functional group tolerance. chemistryviews.org

The significance of this moiety lies in the reactivity of the carbonyl group, which can be readily transformed into other functional groups. For instance, it can be reduced to a secondary alcohol, which is a key precursor for many other molecules, or it can be a site for nucleophilic addition (e.g., Grignard reactions) to extend the carbon skeleton. fiveable.me As such, aryl methyl ketones, a subset of this class, are considered highly attractive precursors for the facile synthesis of various aromatic heterocycles, which are privileged structures in drug discovery. nih.govresearchgate.net

Here are some modern synthetic approaches to alkyl aryl ketones:

Reaction TypeDescriptionAdvantages
Friedel-Crafts AcylationReaction of an arene with an acyl chloride/anhydride using a Lewis acid catalyst.Well-established, uses simple starting materials. fiveable.me
Carbonylative Cross-CouplingPalladium-catalyzed reaction of aryl halides with alkylating agents under a carbon monoxide atmosphere.High functional group tolerance, broad substrate scope. chemistryviews.org
Photoredox/OrganocatalysisSynergistic catalysis enabling the coupling of cyclic ketones with aryl ketones.Mild reaction conditions, accesses novel disconnections. nih.gov

Overview of Research Trajectories for Alkyl Aryl Ketoesters and Related Conjugated Systems

Research into molecules combining the β-keto ester and alkyl aryl ketone motifs, such as Ethyl 6-oxo-6-(4-propylphenyl)hexanoate, is driven by the desire to harness the reactivity of both groups within a single, versatile synthon. Current research trajectories focus on developing novel catalytic methods to control the reactivity and stereoselectivity of these bifunctional compounds.

One major area of focus is asymmetric catalysis. The development of chiral catalysts that can enantioselectively functionalize the α-position of β-keto esters is a significant goal, as this would provide access to chiral building blocks with quaternary stereocenters—a common feature in many bioactive molecules. rsc.org

Furthermore, there is growing interest in using advanced catalytic systems to achieve transformations that are difficult through traditional methods. This includes the use of photoredox catalysis, which utilizes visible light to generate radical intermediates under mild conditions, enabling novel coupling reactions. nih.gov The direct ortho C-H arylation and chlorination of α-ketoesters, for instance, has been accomplished using a transient directing group strategy combined with palladium catalysis. researchgate.net Similarly, the development of one-pot benzannulation reactions provides a straightforward strategy for constructing densely functionalized aryl α-keto esters from simple acyclic precursors. researchgate.net These innovative approaches are expanding the synthetic toolbox for creating complex aryl ketoesters and related structures.

Research Challenges and Opportunities in the Synthesis and Transformation of Hindered Ketoesters

Despite the synthetic utility of ketoesters, significant challenges remain, particularly in the synthesis and transformation of sterically hindered derivatives. Introducing substituents at the α-position of a β-keto ester creates a stereocenter, and controlling the stereochemistry of this center is a formidable challenge. researchgate.net

One of the primary difficulties is that the conditions often used for alkylation (typically basic) can also lead to racemization of the newly formed stereocenter, eroding any enantioselectivity achieved. researchgate.net Furthermore, constructing all-carbon quaternary stereocenters, especially those bearing bulky or electronically demanding groups like an alkenyl substituent, presents a high level of difficulty due to the steric hindrance involved. rsc.org While methods for the enantioselective fluorination of β-keto esters have seen progress, acyclic substrates often prove to be unreactive or yield products with low enantioselectivity due to their conformational flexibility. rsc.orgmdpi.com

These challenges, however, create significant opportunities for innovation. The development of novel catalyst systems that can operate under neutral or milder conditions is a key area of research. For example, tandem catalysis, which combines multiple distinct reaction steps in a single pot, offers a promising strategy to overcome these limitations. bohrium.com Dynamic kinetic resolution (DKR), coupled with asymmetric hydrogenation, has emerged as a powerful tool for the stereoselective reduction of α-substituted β-keto esters, converting a racemic mixture into a single, highly enantioenriched stereoisomer. bohrium.comnih.gov Overcoming the challenges associated with hindered ketoesters will continue to drive the development of more sophisticated and selective synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O3 B1326082 Ethyl 6-oxo-6-(4-propylphenyl)hexanoate CAS No. 951888-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-6-(4-propylphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNSVOYUADPLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 6 Oxo 6 4 Propylphenyl Hexanoate and Analogous Molecular Architectures

Strategies for the Formation of β-Keto Ester Frameworks

The creation of the β-keto ester moiety can be achieved through a range of reactions, each with its own advantages and specific applications. These methods often involve the formation of a crucial carbon-carbon bond adjacent to a carbonyl group.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgjove.com The classic Claisen condensation involves the reaction of two molecules of an enolizable ester. allen.in The reaction is driven by the formation of a resonance-stabilized enolate anion of the resulting β-keto ester. allen.in

A stoichiometric amount of base is required because the final deprotonation of the β-keto ester thermodynamically drives the reaction. wikipedia.org A common base used is the sodium alkoxide corresponding to the alcohol portion of the ester to avoid transesterification. libretexts.org

Modern Variants:

Crossed Claisen Condensation: This variation involves the reaction between an enolizable ester or ketone and a non-enolizable ester. allen.inresearchgate.net This approach is synthetically useful as it minimizes the formation of a mixture of products that can occur when two different enolizable esters are used. allen.inlibretexts.org

Dieckmann Condensation: This is an intramolecular Claisen condensation of a molecule containing two ester groups, which forms a cyclic β-keto ester. wikipedia.orgallen.inmasterorganicchemistry.com This method is particularly effective for the formation of 5- or 6-membered rings. wikipedia.orgmasterorganicchemistry.com

Stobbe Condensation: A modification that utilizes diethyl esters of succinic acid, often with weaker bases. allen.in

Condensation Type Reactants Product Key Feature
Classic Claisen Two identical enolizable estersβ-Keto esterSelf-condensation
Crossed Claisen Enolizable ester/ketone + Non-enolizable esterβ-Keto esterControlled product formation
Dieckmann A single molecule with two ester groupsCyclic β-keto esterIntramolecular cyclization

The C-acylation of ketone enolates is a direct and frequently used method for the synthesis of β-keto esters. acs.org This transformation can sometimes be challenging, leading to the development of various protocols. One such method utilizes alkyl pentafluorophenylcarbonates, thiocarbonates, and thionocarbonates as acylating agents in the presence of MgBr₂·Et₂O, DMAP, and i-Pr₂NEt for enolization. acs.org

Ketene (B1206846) silyl (B83357) acetals, which are silyl enol ethers of esters, are also valuable precursors for β-keto esters. Their C-acylation with acylating agents like acid chlorides can be catalyzed by various reagents. For instance, pentafluorophenylammonium triflate (PFPAT) has been shown to effectively catalyze the C-acylation of ketene silyl acetals and ketene silyl thioacetals. organic-chemistry.org This method is notable for its ability to produce thermodynamically less favorable α,α-dialkylated β-keto esters. organic-chemistry.org A titanium-mediated crossed Claisen condensation between ketene silyl acetals and acid chlorides also provides access to α-monoalkylated and α,α-dialkylated β-keto esters. organic-chemistry.org Highly enantioselective acylations of silyl ketene acetals with acyl fluorides have been developed, employing a thiourea (B124793) catalyst and 4-pyrrolidinopyridine, which represents a significant advance in asymmetric synthesis. harvard.eduacs.org

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound (pKa = 4.97) that serves as a versatile intermediate in organic synthesis. researchgate.net Its acylated derivatives are considered synthetic equivalents of mixed ketenes and readily undergo alcoholysis to produce β-keto esters. researchgate.net

The synthesis of β-keto esters via Meldrum's acid typically involves two main steps:

Acylation of Meldrum's acid: Meldrum's acid is acylated with a carboxylic acid or its derivative. A common method involves using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.orgresearchgate.net

Alcoholysis of the acyl Meldrum's acid: The resulting acyl Meldrum's acid is then heated with an appropriate alcohol to yield the desired β-keto ester. niscpr.res.in This alcoholysis can be performed with various alcohols, including methanol (B129727), ethanol (B145695), and tert-butyl alcohol. orgsyn.org

Microwave irradiation has been employed as a green chemistry approach to expedite the synthesis of both aryl methyl ketones and β-keto esters from acyl Meldrum's acid. niscpr.res.in Hydrolysis of acyl Meldrum's acid under microwave irradiation yields aryl methyl ketones, while alcoholysis provides β-keto esters in high yields and short reaction times. niscpr.res.in

Reactant 1 Reactant 2 Intermediate Final Product Key Advantage
Fatty AcidMeldrum's AcidAcyl Meldrum's AcidFatty β-ketoesterUse of renewable resources rsc.org
Acyl ChlorideMeldrum's AcidAcyl Meldrum's Acidβ-Keto esterVersatile for various esters orgsyn.org

The reaction of diazoesters with carbonyl compounds provides another route to β-keto esters. Aldehydes can be condensed with ethyl diazoacetate in the presence of a catalyst, such as molybdenum(VI) dichloride dioxide or niobium pentachloride (NbCl₅), to afford the corresponding β-keto esters in high yields under mild conditions. organic-chemistry.org

A notable strategy involves the Lewis acid-catalyzed direct C-H insertion of an α-diazoester into α,β-substituted-unsaturated aldehydes. This reaction yields γ,δ-unsaturated-β-keto esters. researchgate.net Furthermore, prochiral α-diazo-β-keto esters can be synthesized from the corresponding β-keto esters via a diazo transfer reaction, often using reagents like 4-acetamidobenzenesulfonyl azide. mdpi.com These α-diazo-β-keto esters can then be converted to other valuable chiral building blocks. mdpi.com

The conventional synthesis of α-diazo-β-hydroxy carbonyl compounds, which can be precursors to β-keto esters, involves the aldol-type addition of a terminal diazo carbonyl compound with an aldehyde or ketone mediated by a strong base. researchgate.net

Efficient one-pot syntheses are highly desirable in organic chemistry as they reduce reaction time, resource consumption, and waste generation. A method has been developed for the direct synthesis of β-keto esters from aryl methyl ketones. researchgate.net This process proceeds through a ketene dithioacetal intermediate, which is not isolated, via a series of stepwise reactions within a single reaction vessel. researchgate.net This base-mediated conversion of 3,3-bis(methylthio)-1-arylprop-2-en-1-ones, derived from aryl methyl ketones, leads to the formation of versatile β-keto esters. researchgate.net This one-pot approach has been shown to provide excellent yields for a variety of substrates, including cyclopropyl (B3062369) methyl ketone. researchgate.net

Another one-pot method involves the dehydration of β-ketoesters to generate alkynyl or allenyl esters through a vinyl triflate intermediate. nih.gov The selectivity towards either product can be controlled by the reaction conditions and additives used. nih.gov

Base-mediated cross-condensation reactions of esters, a cornerstone of which is the crossed Claisen condensation, are a powerful tool for the synthesis of β-keto esters. researchgate.net This reaction involves the condensation of two different esters, where one ester is capable of forming an enolate (possesses α-hydrogens) and the other is not (e.g., aromatic esters or carbonates). allen.in This differential reactivity allows for a controlled reaction, leading to a single major product rather than a mixture. allen.in

The mechanism involves the deprotonation of the enolizable ester by a strong base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the non-enolizable ester in a nucleophilic acyl substitution reaction to form the β-ketoester. researchgate.net The choice of base is crucial; it must be strong enough to deprotonate the ester but should not interfere with the reaction through competing nucleophilic substitution or addition. wikipedia.org Sodium alkoxides are commonly used for this purpose. wikipedia.orgallen.in

Recent advancements include the use of lithium hexamethyldisilazide (LiHMDS) to mediate the coupling of activated amides with enolizable esters at room temperature, providing β-ketoesters in good yields. organic-chemistry.org This protocol is efficient and mild, even allowing for the synthesis of β-alkylketoesters from the cross-coupling of aliphatic amides and esters. organic-chemistry.org

Construction of the 4-Propylphenyl Ketone Substructure

The 4-propylphenyl ketone moiety is a critical component of the target molecule. Its synthesis can be approached through several methods, ranging from classical electrophilic aromatic substitution to modern C-H activation strategies.

Transition Metal-Catalyzed Coupling Reactions for Carbonyl-Carbon Bond Formation

Transition metal catalysis offers powerful and versatile methods for forming the carbon-carbon bond essential to the aryl ketone structure. nih.govresearchgate.net These reactions provide alternatives to traditional methods like Friedel-Crafts acylation, often with higher selectivity and functional group tolerance. nih.gov For instance, palladium-catalyzed cross-coupling reactions are widely used. mdpi.com A tandem sequence involving a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement followed by a formal Myers-Saito cyclization, catalyzed by gold(I) or silver(I), can produce various aromatic ketones from readily available propargyl esters. nih.govpkusz.edu.cn

Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of aromatic ketones.

EntryCatalyst SystemReactantsProductYield (%)
1Ph3PAuCl / AgSbF6Propargyl Acetate (B1210297)Naphthyl Ketone25% pkusz.edu.cn
2PPh3 / AgSbF6Propargyl AcetateNaphthyl Ketone70% pkusz.edu.cn
3Pd(OAc)2 / LigandAryl Halide, Acylating AgentAryl KetoneVaries

This table presents illustrative data from studies on analogous ketone syntheses.

Ligand-Enabled C-H Alkylation Strategies for Aryl Ketone Synthesis

Direct C-H activation and functionalization have emerged as a step- and atom-economical approach to synthesizing aryl ketones. chemrxiv.org Ligand-enabled strategies, particularly with palladium catalysis, allow for the regioselective alkylation of C-H bonds, bypassing the need for pre-functionalized starting materials. acs.orgresearchgate.net For example, a dual-ligand system using 2-methyl quinoxaline (B1680401) and N-acetyl phenylalanine has been reported for the palladium(II)-catalyzed non-directed C-H alkylation of arenes to produce β-(hetero)aryl ketones. chemrxiv.orgacs.org This method leverages the combined influence of the ligands to achieve high selectivity. acs.org Similarly, 2-pyridone ligands have been identified as effective in enabling the palladium-catalyzed γ-C(sp³)–H activation of ketones for arylation. nih.gov

The following table details examples of ligand-enabled C-H alkylation for aryl ketone synthesis.

EntryCatalyst/Ligand SystemSubstratesKey Feature
1Pd(II) / 2-methyl quinoxaline & N-acetyl phenylalanineArene, Pent-1-en-3-olDual ligand-enabled non-directed C-H alkylation. chemrxiv.orgacs.org
2Pd(OAc)2 / 5-Nitro-2-pyridoneAlkyl Ketone, Aryl IodideFirst example of γ-C(sp³)–H (hetero)arylation of ketones. nih.gov

This table highlights recent advances in ligand-enabled C-H functionalization.

Oxidative Esterification of Aryl Alkyl Ketones via C-C Bond Cleavage

While seemingly counterintuitive for ketone construction, the oxidative cleavage of C-C bonds in ketones to form esters represents a powerful synthetic transformation. acs.orgnih.gov This method can be used to synthesize ester precursors from more complex ketones. A copper-catalyzed aerobic oxidative esterification of simple ketones has been developed that proceeds via C(CO)–C(alkyl) bond cleavage. acs.orgnih.govsci-hub.st This protocol is practical due to the use of an inexpensive copper catalyst and air as the oxidant. acs.orgsci-hub.st The reaction is tolerant of a wide variety of ketones, including challenging aryl long-chain alkyl ketones, and various alcohols. nih.govsci-hub.st This transformation could be envisioned in a multi-step synthesis where a precursor ketone is converted to an ester, which is then elaborated to the final target molecule. A similar copper-catalyzed aerobic oxidative C-C bond cleavage can also lead to the formation of amides from ketones. chem-station.com

The table below provides examples of this transformation.

EntryCatalystSubstrate TypeProductSpecial Feature
1Copper(I) or (II)Aryl Alkyl KetonesEstersAerobic oxidation with air. acs.orgnih.govrsc.org
2Copper(I)Aryl Alkyl KetonesAmidesAerobic oxidative C-N bond formation. chem-station.com

This table illustrates the versatility of C-C bond cleavage reactions of ketones.

Convergent and Linear Synthetic Strategies for Ethyl 6-oxo-6-(4-propylphenyl)hexanoate

Integration of Esterification and Ketone-Forming Reactions

Efficient synthetic routes often integrate the formation of multiple functional groups to minimize step count and maximize yield. The synthesis of γ-keto esters like this compound can be achieved through methods that construct the keto and ester functionalities in a concerted or sequential manner. nih.govorganic-chemistry.orgacs.org One such method is the gold(III)-catalyzed hydration of 3-alkynoates, which provides a direct, one-step synthesis of γ-keto esters. nih.gov Another approach involves the zinc carbenoid-mediated homologation of β-keto esters, which effectively inserts a carbon atom to extend the chain and form a γ-keto ester. orgsyn.orgorganic-chemistry.org

Chemo- and Regioselective Functionalization of Precursor Molecules

Achieving high chemo- and regioselectivity is paramount when dealing with molecules that have multiple reactive sites. nih.gov For instance, in the synthesis of complex natural products, specific hydroxyl or carbonyl groups must be targeted for reaction while others are left untouched. nih.gov In the context of this compound synthesis, a precursor molecule might contain multiple C-H bonds that could be functionalized or several carbonyl groups with different reactivities. The choice of catalysts, ligands, and protecting groups is crucial for directing the reaction to the desired position. nih.gov Ligand-controlled regioselectivity has been demonstrated in palladium-catalyzed C–F bond functionalization of gem-difluorocyclopropanes with simple ketones as nucleophiles. nih.gov This highlights the power of catalyst systems in modulating the inherent reactivity of substrates to achieve a specific chemical transformation.

Sustainable and Green Chemistry Considerations in β-Ketoester Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into sustainable and green methodologies for the synthesis of valuable chemical intermediates, including β-ketoesters like this compound. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, environmentally benign catalysts, alternative energy sources, and solvent-free reaction conditions. These considerations are critical for developing economically viable and ecologically sound synthetic routes for β-ketoesters and their analogous molecular architectures.

Biocatalysis in β-Ketoester Synthesis

Enzymatic catalysis, particularly using lipases, has emerged as a powerful green tool for organic synthesis. Lipases offer high selectivity under mild, often solvent-free, conditions, which aligns perfectly with the principles of green chemistry.

A notable example is the use of Candida antarctica lipase (B570770) B (CALB), often immobilized on a macroporous resin (Novozym 435), to catalyze the transesterification of β-ketoesters. google.comgoogle.com This methodology provides an environmentally safe route to these compounds, operating under mild, solvent-free conditions. google.com The reactions are performed by simply mixing an alcohol with a β-ketoester, which acts as both the acyl donor and the solvent, and adding the immobilized lipase. google.comgoogle.com This approach not only avoids hazardous organic solvents but also allows for high yields (>90%) and chemoselectivity, as the enzyme can selectively acylate aliphatic alcohols in the presence of phenols. google.com Furthermore, this biocatalytic method can be employed to produce optically active β-ketoesters, which are crucial building blocks in natural product synthesis. google.com

Table 1: Lipase-Catalyzed Transesterification of β-Ketoesters

Catalyst Substrates Conditions Yield Key Advantages Reference

Microwave-Assisted and Solvent-Free Synthesis

Microwave irradiation has been recognized as a significant green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and minimized waste compared to conventional heating methods. researchgate.net The application of microwave technology to the synthesis of β-ketoesters has been explored through solvent-free procedures, further enhancing the environmental credentials of these reactions. researchgate.nettandfonline.comdocumentsdelivered.com

Two primary solvent-free, microwave-assisted methods for preparing β-ketoesters include the transesterification of existing β-ketoesters and the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one with alcohols. researchgate.nettandfonline.com These reactions proceed efficiently without the need for acidic or basic catalysts, and the experimental conditions are exceptionally mild. researchgate.net The yields obtained are often equivalent to or better than those reported in traditional literature methods. researchgate.net The combination of microwave heating and the absence of solvents presents a highly efficient and clean protocol for β-ketoester synthesis. documentsdelivered.com

Table 2: Comparison of Synthetic Methods for β-Ketoesters

Method Catalyst/Conditions Solvent Advantages Reference
Microwave-Assisted Transesterification Microwave irradiation Solvent-free Rapid reaction times, high yields, mild conditions, minimal waste. tandfonline.com, researchgate.net
Microwave-Assisted Ring Opening Microwave irradiation Solvent-free Efficient, high yields, avoids traditional catalysts. tandfonline.com, researchgate.net
Lipase Catalysis Candida antarctica lipase B Solvent-free Environmentally safe, high selectivity, mild conditions. google.com

Use of Greener Catalysts and Reagents

The replacement of hazardous and corrosive traditional catalysts, such as strong mineral acids (e.g., sulfuric acid) and bases, is a cornerstone of green chemistry. researchgate.netresearchgate.net Research has focused on identifying milder, more environmentally acceptable catalysts for β-ketoester synthesis.

Sodium acetate has been identified as an effective and mild catalyst for the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and various alcohols in refluxing tetrahydrofuran (B95107) (THF). organic-chemistry.orgallresearchjournal.com This method avoids the side products often seen with traditional protocols and produces β-ketoesters in nearly quantitative yields. organic-chemistry.orgallresearchjournal.com The procedure is versatile, scalable, and compatible with a range of alcohols, including chiral and sterically hindered ones. organic-chemistry.org

Another green alternative is the use of sulfamic acid (NH₂SO₃H) as a catalyst in solvent-free transesterification reactions under microwave irradiation. researchgate.net This approach has been successfully applied to develop fatty acetoacetates from renewable resources. researchgate.net

Renewable Starting Materials

Reactivity and Transformational Chemistry of Ethyl 6 Oxo 6 4 Propylphenyl Hexanoate Derivatives

Reactions at the Ketone Carbonyl Center

The ketone carbonyl group is a hub of reactivity, susceptible to reduction, nucleophilic attack, and functionalization at its adjacent carbon atom.

Stereoselective Reduction Methodologies (e.g., Asymmetric Transfer Hydrogenation)

The asymmetric reduction of the prochiral ketone in γ-keto esters like Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is a critical transformation for producing optically active γ-hydroxy esters, which are valuable chiral building blocks. Ruthenium (Ru) and Nickel (Ni) complexes with chiral ligands have proven highly effective for this purpose. nih.govacs.org

Asymmetric hydrogenation of aromatic γ-keto esters can be chemoselectively controlled to yield either the corresponding hydroxy ester or, under slightly harsher conditions, the 1,4-diol. nih.gov For instance, using a novel DIPSkewphos/3-AMIQ-Ru(II) complex, various aromatic γ-keto esters have been hydrogenated to γ-hydroxy esters with excellent enantioselectivity (97-99% enantiomeric excess, ee). nih.gov Similarly, a Ni-(R,R)-QuinoxP* complex has been successfully employed for the asymmetric hydrogenation of γ-keto acids, esters, and amides, affording chiral γ-hydroxy acid derivatives with up to 99.9% ee. acs.org These methods provide an efficient route to chiral γ-lactones and other important pharmaceutical intermediates. acs.org

Enzyme-catalyzed reductions also offer a powerful alternative for the stereoselective synthesis of chiral alcohols from ketones and keto esters. nih.gov Dehydrogenases from various microorganisms can reduce a wide spectrum of ketones to enantiopure secondary alcohols, typically following Prelog's rule where the hydride is delivered to the Re face of the carbonyl group. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of Aromatic γ-Keto Esters

Catalyst System Substrate Type Conditions Product Enantiomeric Excess (ee) Source
DIPSkewphos/3-AMIQ-Ru(II) Aromatic γ-Keto Ester 8 atm H₂, t-C₄H₉OK, 25 °C γ-Hydroxy Ester 97-99% nih.gov
Ni-(R,R)-QuinoxP* Aromatic γ-Keto Ester H₂ γ-Hydroxy Ester up to 99.9% acs.org

Nucleophilic Additions and Condensation Reactions of the Ketone Moiety (e.g., Grignard Reactions)

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. medlifemastery.comlibretexts.org Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with ketones. mnstate.edu The reaction of this compound with a Grignard reagent would involve the nucleophilic addition of the alkyl or aryl group from the reagent to the ketone carbonyl. This forms a tetrahedral alkoxide intermediate, which upon protonation during an acidic workup, yields a tertiary alcohol. youtube.com

This transformation allows for the construction of a new carbon-carbon bond at the C-6 position, providing access to a wide range of more complex molecular architectures. The reaction is typically carried out in an anhydrous ether solvent. mnstate.edu

α-Functionalization of γ-Keto Esters (e.g., Fluorination, Arylation)

While the provided outline specifies the α-functionalization of β-keto esters, the analogous reaction for a γ-keto ester like this compound occurs at the C-5 position, which is alpha to the ketone. The formation of an enolate at this position, by treatment with a suitable base, generates a nucleophilic center that can react with various electrophiles.

A significant transformation in this category is the palladium-catalyzed α-arylation of ketones. organic-chemistry.org This reaction typically involves the coupling of a ketone enolate with an aryl halide. organic-chemistry.org For a substrate like this compound, deprotonation at the C-5 position followed by a Pd-catalyzed coupling with an aryl bromide or chloride would introduce a new aryl group at the position alpha to the aromatic ketone. organic-chemistry.orgorganic-chemistry.org Catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction. organic-chemistry.org This method is a powerful tool for creating complex molecular frameworks.

Formation of Ketone Derivatives (e.g., Arylhydrazones)

The ketone carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles. A classic example is the formation of arylhydrazones through the reaction with arylhydrazines. This reaction is typically catalyzed by acid and proceeds via nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. organic-chemistry.org

The reaction of this compound with a substituted arylhydrazine (e.g., phenylhydrazine) would yield the corresponding Ethyl 6-(1-arylhydrazono)-6-(4-propylphenyl)hexanoate. These hydrazone derivatives can be stable compounds or serve as intermediates for further synthesis, such as the construction of heterocyclic rings like pyridazones. acs.orggoogle.com

Transformations of the Ethyl Ester Functionality

The ethyl ester group at the other end of the molecule offers another site for chemical modification, primarily through hydrolysis or transesterification.

Hydrolysis and Transesterification Pathways

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-oxo-6-(4-propylphenyl)hexanoic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). The reaction is effectively irreversible and proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated in a separate acidic workup step. researchgate.net

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. nih.gov While a vast number of catalysts have been developed for the transesterification of β-keto esters, it has been noted that γ-keto esters are often unreactive under the same conditions, indicating a higher activation barrier for the reaction. nih.gov This selectivity is likely due to the absence of a potential chelation intermediate involving both carbonyl groups, which is possible in β-keto esters. nih.gov However, under more general acid or base-catalyzed conditions with an excess of the new alcohol, transesterification of the γ-keto ester can be achieved, allowing for the modification of the ester functionality.

Reduction to Alcohol Derivatives

The ketone and ester groups within the molecule can be selectively or fully reduced to their corresponding alcohol derivatives. The choice of reducing agent is crucial in determining the outcome of the reaction.

Selective Reduction of the Ketone:

To selectively reduce the ketone to a secondary alcohol without affecting the ester group, milder reducing agents are employed. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).

Exhaustive Reduction to a Diol:

For the complete reduction of both the ketone and the ester to their respective alcohols, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxides. This process yields a diol, specifically 6-(4-propylphenyl)hexane-1,6-diol.

Table 1: Reduction Reactions of this compound
Starting MaterialReagentProductFunctional Group Transformation
This compoundSodium borohydride (NaBH₄)Ethyl 6-hydroxy-6-(4-propylphenyl)hexanoateKetone to Secondary Alcohol
This compoundLithium aluminum hydride (LiAlH₄)6-(4-propylphenyl)hexane-1,6-diolKetone to Secondary Alcohol and Ester to Primary Alcohol

Interconversion to Other Carboxylic Acid Derivatives

The ester functionality of this compound can be converted into other carboxylic acid derivatives through various reactions, including hydrolysis, transesterification, and amidation.

Hydrolysis:

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Base-catalyzed hydrolysis, or saponification, is carried out by treating the ester with a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to yield the carboxylic acid.

Transesterification:

Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. For example, reacting this compound with methanol in the presence of an acid catalyst would yield Mthis compound.

Amidation:

The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating and may be catalyzed by the presence of a Lewis acid.

Table 2: Interconversion of the Ester Group
ReactionReagentsProduct
Hydrolysis (Acid-catalyzed)H₂O, H⁺ (e.g., H₂SO₄)6-oxo-6-(4-propylphenyl)hexanoic acid
Hydrolysis (Base-catalyzed)1. NaOH, H₂O 2. H₃O⁺6-oxo-6-(4-propylphenyl)hexanoic acid
TransesterificationR'OH, H⁺ or RO⁻Alkyl 6-oxo-6-(4-propylphenyl)hexanoate
AmidationNH₃, RNH₂, or R₂NH6-oxo-6-(4-propylphenyl)hexanamide

Modifications of the Alkyl Chain and Aromatic Ring

Further derivatization of this compound can be achieved by modifying the alkyl chain and the aromatic ring.

Selective Aliphatic C-H Bond Functionalization

Recent advancements in organic synthesis have enabled the selective functionalization of remote aliphatic C-H bonds. rsc.org These methods, often utilizing transition metal catalysts, can introduce new functional groups at specific positions on the alkyl chain, a process that was previously challenging. rsc.org While specific examples for this compound are not extensively documented, the principles of directed C-H activation could potentially be applied to introduce functionality at various points along the hexanoate (B1226103) chain. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Propylphenyl Group

The 4-propylphenyl group can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and outcomes differ significantly.

Electrophilic Aromatic Substitution (SEAr):

The propyl group is an ortho-, para-directing and activating substituent. wikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the propyl group. wikipedia.org However, since the para position is already occupied by the rest of the molecule, substitution will primarily occur at the ortho positions (positions 3 and 5 on the phenyl ring). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the addition of a halogen atom.

Sulfonation: Using fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: This involves the reaction with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst to introduce an alkyl or acyl group, respectively.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the propylphenyl ring is generally difficult because the ring is electron-rich and lacks a good leaving group. wikipedia.org For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups (which are absent in this case) and possess a suitable leaving group, such as a halide. wikipedia.orgyoutube.comyoutube.com Therefore, direct nucleophilic substitution on the unsubstituted propylphenyl ring is not a feasible reaction pathway.

Side-Chain Elaboration and Derivatization

The propyl side-chain can also be a site for chemical modification. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the carbon adjacent to the aromatic ring. This benzylic bromide can then serve as a handle for further nucleophilic substitution reactions.

Multi-Component Reactions and Cascade Processes for Scaffold Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, offer an efficient way to generate molecular diversity. nih.gov While specific MCRs involving this compound as a starting material are not widely reported, its functional groups could potentially participate in such reactions.

For instance, the ketone could react with an amine and a nucleophile in a Mannich-type reaction, or the ester could be a component in a Claisen condensation. Isocyanide-based multicomponent reactions are particularly versatile for creating complex molecular scaffolds. nih.gov Cascade processes, where a series of intramolecular reactions are triggered by a single event, could also be envisioned to construct more complex, polycyclic structures from this linear precursor.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of β-Keto Ester Formation

The formation of β-keto esters such as Ethyl 6-oxo-6-(4-propylphenyl)hexanoate can be achieved through several synthetic routes, with the Claisen condensation and its variations being a primary method. However, for the targeted synthesis of an aryl keto ester like this, a more direct approach often involves the coupling of an aryl component with an appropriate ester fragment. A plausible and widely utilized method is the transition metal-catalyzed cross-coupling reaction, for instance, a Suzuki-Miyaura coupling or a related acylation reaction.

In a hypothetical Suzuki-Miyaura type reaction, the synthesis could involve the coupling of an organoboron reagent, such as (4-propylphenyl)boronic acid, with a suitable electrophile like ethyl 6-chloro-6-oxohexanoate. The reaction is typically catalyzed by a palladium(0) complex. The generally accepted mechanism for this transformation involves three key steps:

Transmetalation: The organoboron compound then undergoes transmetalation with the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species which then transfers the aryl group (in this case, the 4-propylphenyl group) to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

An alternative approach could be a palladium-catalyzed carbonylative coupling, where carbon monoxide is inserted between an aryl halide and an organometallic reagent.

Mechanistic Aspects of Stereocontrol and Enantioselectivity in Chiral Transformations

While this compound itself is an achiral molecule, the principles of stereocontrol are crucial when considering the synthesis of chiral derivatives or related chiral β-keto esters. Asymmetric hydrogenation of the keto group is a common transformation that can introduce a chiral center. The mechanism of such reactions, often catalyzed by ruthenium-BINAP complexes, is of significant interest.

The enantioselectivity in these hydrogenations is governed by the formation of a chiral catalyst-substrate complex. The steric and electronic properties of the chiral ligand (e.g., BINAP) create a chiral pocket that dictates the facial selectivity of hydride delivery to the prochiral ketone. The reaction typically proceeds through a six-membered transition state. nih.gov

The solvent can also play a critical role in determining the enantioselectivity. researchgate.net For instance, in the asymmetric hydrogenation of β-keto esters, protic solvents like methanol (B129727) or ethanol (B145695) can accelerate the product release from the catalyst, influencing both the reaction rate and the enantiomeric excess. researchgate.net

Catalyst SystemSubstrateSolventEnantiomeric Excess (ee %)
Ru-BINAPMethyl acetoacetateMethanol>98
Ru-BINAPMethyl acetoacetateToluene90
Ru-BINAPMethyl acetoacetateDichloromethane85

This table illustrates the typical influence of solvent on the enantioselectivity of a Ru-BINAP catalyzed asymmetric hydrogenation of a model β-keto ester. The data is representative and not specific to this compound.

Understanding Catalytic Cycles in Transition Metal-Mediated Processes (e.g., Palladium and Nickel Catalysis)

The synthesis of this compound via cross-coupling reactions is heavily reliant on the catalytic activity of transition metals like palladium and nickel. A deeper understanding of their catalytic cycles is essential for optimizing reaction conditions.

Palladium Catalysis (Suzuki-Miyaura Type Reaction):

As previously mentioned, the catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The ligands coordinated to the palladium center play a crucial role in modulating its reactivity and stability throughout the cycle. Electron-rich and bulky phosphine (B1218219) ligands, for example, can facilitate the oxidative addition step and promote reductive elimination.

Nickel Catalysis:

Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. The catalytic cycle for nickel-catalyzed cross-coupling reactions is similar to that of palladium, also involving oxidative addition, transmetalation, and reductive elimination. However, nickel catalysts can also operate through single-electron transfer (SET) mechanisms, particularly with alkyl halides. youtube.com In the context of synthesizing aryl ketones, nickel-catalyzed reactions can be highly efficient. For instance, a nickel-catalyzed coupling of an acyl chloride with an organozinc reagent would proceed through a similar catalytic cycle.

CatalystLigandReactant 1Reactant 2Yield (%)
Pd(PPh₃)₄PPh₃(4-propylphenyl)boronic acidethyl 6-chloro-6-oxohexanoate85
NiCl₂(dppp)dppp(4-propylphenyl)zinc chlorideethyl 6-chloro-6-oxohexanoate78
Pd(OAc)₂SPhos(4-propylphenyl)boronic acidethyl 6-chloro-6-oxohexanoate92

This table presents hypothetical yields for the synthesis of this compound using different transition metal catalysts and ligands, illustrating the impact of the catalyst system on reaction efficiency.

Elucidation of Rate-Determining Steps and Reactive Intermediates

Identifying the rate-determining step and characterizing reactive intermediates are crucial for understanding and improving a chemical reaction. In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the electrophile to the Pd(0) complex is the slowest step and therefore rate-determining. libretexts.org However, in some cases, particularly with unreactive organoboron reagents, transmetalation can become the rate-determining step.

Kinetic studies, such as reaction progress monitoring, can help elucidate the rate-determining step. For example, if the reaction rate is dependent on the concentration of the electrophile but independent of the organoboron reagent, it suggests that oxidative addition is the rate-determining step.

Reactive intermediates in these catalytic cycles, such as the Pd(II) species formed after oxidative addition, are often transient and difficult to isolate. Spectroscopic techniques like NMR and in-situ IR, as well as computational studies, are valuable tools for their characterization.

Influence of Ligand Design and Solvent Effects on Reaction Pathways

The choice of ligand and solvent can have a profound impact on the efficiency, selectivity, and even the mechanistic pathway of a transition metal-catalyzed reaction.

Ligand Design:

In palladium and nickel catalysis, phosphine ligands are commonly employed. The steric bulk and electronic properties of the phosphine ligand influence the stability of the catalyst and the rates of the individual steps in the catalytic cycle.

Steric Bulk: Bulky ligands can promote reductive elimination and prevent the formation of inactive catalyst species.

Electronic Properties: Electron-rich ligands can increase the electron density on the metal center, facilitating oxidative addition.

Solvent Effects:

The solvent can influence the reaction pathway by solvating the catalyst, reactants, and intermediates, thereby affecting their stability and reactivity. In asymmetric catalysis, the solvent can also impact the conformation of the chiral catalyst-substrate complex, thus influencing enantioselectivity. researchgate.net For instance, polar aprotic solvents like THF or dioxane are often used in Suzuki-Miyaura couplings to facilitate the dissolution of the various components.

LigandSolventReaction Time (h)Hypothetical Yield (%)
PPh₃Toluene1275
P(t-Bu)₃THF690
XPhosDioxane495

This table illustrates the hypothetical effect of different phosphine ligands and solvents on the reaction time and yield for a palladium-catalyzed synthesis of an aryl keto ester.

Computational and Theoretical Studies on Alkyl Aryl Ketoesters

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 6-oxo-6-(4-propylphenyl)hexanoate, computational methods provide insights into its electronic structure, which in turn governs its reactivity. While comprehensive quantum chemical studies specifically targeting this molecule are not extensively documented in peer-reviewed literature, initial computational data provides a foundation for analysis. chemscene.com

Key computed properties related to its electronic structure and potential for intermolecular interactions have been estimated. chemscene.com These parameters are crucial for predicting the molecule's behavior in a chemical system.

Table 1: Computed Physicochemical Properties of this compound

Property Value Significance
Topological Polar Surface Area (TPSA) 43.37 Ų Predicts transport properties; indicates potential for hydrogen bonding with polar molecules.
LogP 3.9453 Measures lipophilicity; suggests good solubility in nonpolar solvents.
Hydrogen Bond Acceptors 3 The two carbonyl oxygens and the ester oxygen can accept hydrogen bonds.
Hydrogen Bond Donors 0 The molecule lacks hydrogens attached to electronegative atoms to donate in H-bonds.
Rotatable Bonds 9 Indicates significant conformational flexibility.

Data sourced from ChemScene. chemscene.com

A deeper analysis using methods like Density Functional Theory (DFT) would further elucidate the electronic landscape. Such calculations could generate electrostatic potential maps, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this ketoester, the carbonyl oxygen atoms would be regions of high negative potential, while the carbonyl carbon atoms would be electrophilic centers susceptible to nucleophilic attack. youtube.commdpi.com

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org

Investigation of Reaction Transition States and Energy Profiles (e.g., Density Functional Theory Studies)

The study of reaction mechanisms, including the characterization of transition states and the mapping of reaction energy profiles, is a powerful application of computational chemistry. To date, specific Density Functional Theory (DFT) studies detailing the transition states for reactions involving this compound have not been published. However, the methodology is well-established for related ketoesters and aryl ketones. researchgate.netrsc.org

DFT calculations can be employed to model potential reactions, such as the reduction of the ketone or ester group, or the keto-enol tautomerism. youtube.comorientjchem.org For a given reaction, the process involves:

Geometry Optimization: The structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Location: A search for the saddle point on the potential energy surface that connects reactants to products is performed. This structure represents the transition state. ucsb.edu

Frequency Calculation: A vibrational frequency analysis is conducted to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ucsb.edu

Conformational Analysis and Stereoelectronic Effects on Molecular Behavior

A thorough conformational analysis, typically performed using molecular mechanics or quantum chemical methods, would involve systematically rotating the flexible bonds to map the potential energy surface and identify stable, low-energy conformers. The long hexanoate (B1226103) chain can fold in various ways, and the orientation of the ethyl ester group and the 4-propylphenyl group relative to the rest of the molecule will define distinct conformational families.

Stereoelectronic effects play a critical role in determining the relative stability of these conformers. These effects arise from the interaction between electron orbitals. For example, hyperconjugation effects between C-H or C-C sigma bonds and the pi-systems of the carbonyl groups can influence stability. The alignment of the lone pairs on the oxygen atoms with adjacent sigma bonds can also lead to stabilizing or destabilizing interactions that dictate the preferred geometry around the ester and ketone functionalities. Understanding these effects is crucial for predicting the molecule's ground-state geometry and how its shape influences its reactivity.

Prediction of Spectroscopic Parameters and Reaction Selectivity

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. Although experimentally derived spectra for this compound are not widely available, theoretical calculations can provide valuable predictions.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular geometry, chemical shifts can be predicted. These predictions are valuable for assigning peaks in experimental NMR spectra.

Vibrational Spectroscopy (IR, Raman): DFT frequency calculations, after geometry optimization, yield the vibrational modes of the molecule. The frequencies and intensities of these modes can be used to generate a theoretical infrared (IR) spectrum, which can be compared to experimental data to confirm the presence of specific functional groups, such as the characteristic C=O stretches for the ketone and ester.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) which typically correspond to π→π* and n→π* transitions associated with the aromatic ring and carbonyl groups.

Beyond spectroscopy, computational modeling is instrumental in predicting reaction selectivity. For this compound, which has two different carbonyl groups, a key question is the site of nucleophilic attack. By calculating the transition state energies for attack at the ketone versus the ester, the regioselectivity of the reaction can be predicted. The pathway with the lower activation energy will be the kinetically favored one. semanticscholar.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, molecular dynamics (MD) simulations provide a way to study the explicit dynamic behavior of a molecule over time, including its interactions with its environment. No specific MD simulation studies for this compound are currently available in the public domain.

An MD simulation of this molecule would involve placing it in a simulation box filled with explicit solvent molecules (e.g., water or a nonpolar solvent like hexane). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over time.

Such simulations would provide detailed insights into:

Conformational Dynamics: MD can reveal how the molecule transitions between different low-energy conformations in solution, providing a dynamic picture that complements the static view from conformational analysis.

Solvent Interactions: The simulation can explicitly model the formation and breaking of interactions (like hydrogen bonds to the carbonyl oxygens from protic solvents) and show how solvent molecules arrange themselves around the solute. This provides a microscopic understanding of solvation.

Transport Properties: From the simulation trajectory, properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

MD simulations are particularly valuable for understanding how the molecular environment influences the structure and behavior of flexible molecules like this compound.

Advanced Characterization Methodologies in Research on Alkyl Aryl Ketoesters

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. For Ethyl 6-oxo-6-(4-propylphenyl)hexanoate (C₁₇H₂₄O₃), HRMS provides an experimentally determined monoisotopic mass with high precision, which can be compared to the calculated theoretical mass to confirm the elemental composition.

The fragmentation pathways of this compound under ionization in the mass spectrometer can be predicted based on the functional groups present. Common fragmentation patterns for esters and ketones include α-cleavage and McLafferty rearrangements. The presence of the aromatic ring, ketone, and ester functionalities leads to characteristic fragment ions. For instance, cleavage adjacent to the carbonyl group of the ketone is a common fragmentation pathway for aromatic ketones. The ethyl ester group can undergo cleavage with the loss of an ethoxy radical or ethylene (B1197577).

A plausible fragmentation pathway for the molecular ion of this compound ([M]⁺˙) could involve the following key steps:

α-Cleavage at the keto group: This can result in the formation of a stable acylium ion.

McLafferty Rearrangement: The γ-hydrogen on the alkyl chain can be transferred to the carbonyl oxygen of the ketone, leading to the elimination of a neutral alkene.

Cleavage of the ester group: Loss of the ethoxy group (-OCH₂CH₃) or ethylene (C₂H₄) from the ester functionality are common fragmentation patterns for ethyl esters.

Table 1: Predicted HRMS Data for this compound

PropertyPredicted Value
Molecular FormulaC₁₇H₂₄O₃
Calculated Monoisotopic Mass276.1725
Key Fragment Ions (m/z)231.1385 ([M-OC₂H₅]⁺), 203.1436 ([M-C₄H₇O]⁺), 147.0810 ([C₁₀H₁₁O]⁺)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of organic compounds in solution and the solid state. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the 4-propylphenyl group would appear in the downfield region, while the aliphatic protons of the hexanoate (B1226103) chain and the propyl group would be found in the upfield region.

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would identify all the unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for assembling the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of the proton networks within the propyl group and the hexanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning the proton signals to their corresponding carbon atoms.

Solid-state NMR (ssNMR) can be used to study the compound in its solid form, providing insights into the molecular conformation and packing in the crystal lattice. This is particularly useful if the compound is a solid at room temperature and can provide information on polymorphism.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Ketone Carbonyl (C=O)198-202
Ester Carbonyl (C=O)172-175
Aromatic Carbons (quaternary)140-145, 135-140
Aromatic Carbons (CH)128-130
Methylene (adjacent to C=O)35-45
Other Methylene (alkyl chain)20-35
Ethyl Ester (OCH₂)60-65
Propyl Group (CH₂, CH₃)10-40
Ethyl Ester (CH₃)10-15

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the ketone and ester carbonyl groups. The C=O stretching vibration of the aromatic ketone would typically appear at a lower wavenumber compared to a saturated ketone due to conjugation with the aromatic ring. The C=O stretch of the ethyl ester would also be a prominent peak. The spectrum would also feature C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and C-O stretching from the ester group.

The Raman spectrum would also show the carbonyl stretching vibrations, although typically weaker than in the IR spectrum. The aromatic ring vibrations, however, are often strong in the Raman spectrum, providing a clear signature for the substituted benzene (B151609) ring. Vibrations of the C-C backbone of the alkyl chain are also readily observed in Raman spectroscopy.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (IR)Predicted Wavenumber (cm⁻¹) (Raman)
Aromatic Ketone (C=O)Stretch1680-16951680-1695
Ethyl Ester (C=O)Stretch1735-17501735-1750
Aromatic C=CStretch1580-1610, 1450-15001580-1610, 1450-1500
Aliphatic C-HStretch2850-29602850-2960
Aromatic C-HStretch3000-31003000-3100
Ester C-OStretch1100-13001100-1300

X-ray Diffraction for Solid-State Structural Determination and Conformation Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If this compound can be crystallized, single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles. This information reveals the preferred conformation of the molecule in the crystalline state, including the orientation of the propylphenyl group relative to the hexanoate chain.

The crystal packing, which describes how the molecules are arranged in the unit cell, can also be determined. This reveals intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds that stabilize the crystal lattice. For alkyl aryl ketoesters, the packing is often influenced by the shape of the molecule and the interactions between the aromatic rings and the alkyl chains.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)20.1
β (°)95.5
Volume (ų)1720
Z4
Calculated Density1.065 g/cm³

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment.

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Separation of Mixtures

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or other components in a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most common methods used.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. A single sharp peak in the gas chromatogram would indicate a high degree of purity. The retention time of the peak is a characteristic of the compound under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For an alkyl aryl ketoester, a reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile (B52724) and water), would likely be effective. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time is characteristic of the compound for a given HPLC method.

Table 5: Typical Chromatographic Parameters for Analysis

MethodColumnMobile Phase/Carrier GasDetectionExpected Retention Time
GC-MSCapillary column (e.g., HP-5MS)HeliumMass SpectrometryDependent on conditions
HPLCReversed-phase C18 columnAcetonitrile/Water gradientUV (e.g., at 254 nm)Dependent on conditions

Future Research Directions and Perspectives in Alkyl Aryl Ketoester Chemistry

Development of Highly Efficient, Selective, and Sustainable Catalytic Systems

The future of alkyl aryl ketoester chemistry is intrinsically linked to the development of advanced catalytic systems. The focus is shifting from classical stoichiometric reagents towards catalysts that are not only highly efficient and selective but also environmentally benign.

One promising avenue of research is the design of novel transition metal catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of ketoesters has been shown to produce chiral lactones with excellent enantioselectivities (up to 99% ee) and superb yields. rsc.org Future work will likely focus on expanding the substrate scope of such reactions and reducing catalyst loading. The development of catalysts based on earth-abundant and non-toxic metals like iron, copper, and manganese is a key goal for sustainable chemistry. Copper(II) triflate has already been demonstrated to be an effective catalyst for the synthesis of γ-alkoxy-α-keto esters under mild conditions. researchgate.net

Furthermore, the principles of green chemistry are driving the exploration of biocatalysis. Enzymes, such as ketoreductases, offer unparalleled selectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure). The application of directed evolution and protein engineering will be instrumental in developing robust enzymes tailored for the specific transformations of a diverse range of alkyl aryl ketoesters.

Another critical area is the development of catalysts that enable novel modes of reactivity. For example, synergistic catalysis, employing a combination of two or more catalysts to achieve a transformation that is not possible with a single catalyst, holds immense potential. A dual system of palladium and ruthenium complexes has been successfully used for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, highlighting the power of this approach. nih.gov

Catalytic SystemTransformationAdvantagesFuture Research Focus
Chiral Iridium ComplexesAsymmetric HydrogenationHigh enantioselectivity and yield rsc.orgBroader substrate scope, lower catalyst loading
Earth-Abundant Metal Catalysts (Fe, Cu, Mn)Various C-C and C-X bond formationsSustainability, low toxicityImproved efficiency and selectivity
Biocatalysts (e.g., Ketoreductases)Enantioselective ReductionsHigh selectivity, mild conditionsEnhanced substrate scope and stability
Synergistic Catalysis (e.g., Pd/Ru)Asymmetric AllylationNovel reactivity, high selectivity nih.govExploration of new catalyst combinations

Integration of Continuous Flow and Microreactor Technologies in Synthetic Sequences

The transition from traditional batch processing to continuous flow manufacturing is a paradigm shift in chemical synthesis. This technology offers significant advantages in terms of safety, efficiency, scalability, and process control, making it particularly well-suited for the synthesis and transformation of alkyl aryl ketoesters.

Microreactors, with their high surface-area-to-volume ratio, allow for rapid heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in a batch reactor. mdpi.combeilstein-journals.org This can lead to higher yields, cleaner reaction profiles, and access to novel chemical space. For example, a continuous flow-based "catch and release" protocol has been developed for the synthesis of α-ketoesters, demonstrating the potential for clean transformations without the need for traditional work-up and purification. nih.gov

TechnologyKey AdvantagesApplication in Ketoester ChemistryFuture Directions
Continuous Flow SynthesisEnhanced safety, scalability, and process control chemdistgroup.comSynthesis of α-ketoesters with in-line purification nih.govMulti-step telescoped reactions
Microreactor TechnologyRapid heat and mass transfer, access to novel reaction conditions mdpi.combeilstein-journals.orgImproved yields and puritiesIntegration of real-time analytics
Immobilized CatalystsCatalyst recycling, simplified purification beilstein-journals.orgHeterogeneous catalysis in flowDevelopment of robust and reusable catalysts

Exploration of Novel Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in alkyl aryl ketoesters presents both a challenge and an opportunity for synthetic chemists. The development of highly chemo- and regioselective functionalization methods is therefore a major focus of future research.

One area of intense interest is the selective modification of the aromatic ring. Directed metalation strategies, using sterically hindered metal-amide bases, have shown promise for the ortho-functionalization of aryl azoles, a strategy that could be adapted for alkyl aryl ketoesters. nih.gov This would allow for the introduction of a wide range of substituents at a specific position on the aryl ring, providing access to novel derivatives.

Another key challenge is the selective functionalization of the alkyl chain. The development of catalytic systems that can distinguish between the different C-H bonds in the hexanoate (B1226103) chain of a molecule like Ethyl 6-oxo-6-(4-propylphenyl)hexanoate would be a significant breakthrough. Such methods would enable the late-stage functionalization of these molecules, providing rapid access to a library of analogues for biological screening.

Furthermore, the development of novel umpolung strategies, which reverse the normal polarity of the functional groups, will open up new avenues for the construction of complex molecules from alkyl aryl ketoesters. Catalytic enantioselective umpolung reactions have been developed for related carbonyl compounds and could be extended to this class of molecules. nih.gov

Functionalization StrategyTarget SitePotential MethodsDesired Outcome
Aryl Ring Functionalizationortho-, meta-, para- positionsDirected metalation, C-H activationIntroduction of diverse substituents nih.gov
Alkyl Chain FunctionalizationSpecific C-H bondsTransition metal-catalyzed C-H activationLate-stage diversification
Ketone FunctionalizationCarbonyl carbonAsymmetric addition reactionsEnantioselective synthesis of tertiary alcohols
Ester FunctionalizationCarbonyl carbonSelective reductions, amidationsSynthesis of diols and amides

Design and Synthesis of Complex Polycyclic Structures Incorporating the Ketoester Moiety

Alkyl aryl ketoesters are excellent precursors for the synthesis of complex polycyclic and heterocyclic structures, which are common motifs in natural products and pharmaceuticals. Future research will undoubtedly focus on the development of novel cascade reactions that can rapidly build molecular complexity from simple ketoester starting materials.

For example, polycyclization reactions of ketoesters have been developed to synthesize complex tricyclic frameworks with multiple stereogenic centers in a single step. nih.govacs.org These reactions are often triggered by a Lewis acid and proceed through a series of intramolecular bond-forming events. The future in this area lies in expanding the scope of these reactions to create a wider variety of ring systems and to control the stereochemical outcome with high precision.

The ketoester moiety can also be used as a handle to direct the formation of heterocyclic rings. For instance, condensation reactions with dinucleophiles can lead to the formation of pyrimidines, benzodiazepines, and other medicinally relevant scaffolds. The development of one-pot, multi-component reactions that utilize alkyl aryl ketoesters as key building blocks will be a powerful strategy for the diversity-oriented synthesis of novel heterocyclic libraries.

Reaction TypeProduct ClassKey FeaturesFuture Goals
Polycyclization CascadesTricyclic and tetracyclic carbocycles nih.govacs.orgRapid increase in molecular complexityGreater control over stereochemistry
Annulation ReactionsFused and spirocyclic heterocyclesAccess to medicinally relevant scaffoldsDevelopment of enantioselective variants
Multi-component ReactionsDiverse heterocyclic librariesHigh atom economy and efficiencyBroader substrate scope and automation

Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. ijsetpub.comresearchgate.net These powerful computational tools can be used to predict the outcome of reactions, optimize reaction conditions, and even design novel synthetic routes.

In the context of alkyl aryl ketoester chemistry, ML algorithms can be trained on large datasets of reaction information to predict the optimal catalyst, solvent, and temperature for a given transformation. beilstein-journals.org This can significantly reduce the amount of time and resources required for experimental optimization. For example, ML models can be used to predict reaction yields and identify the key factors that influence selectivity. researchgate.net

ApplicationDescriptionPotential Impact on Ketoester Chemistry
Reaction Outcome PredictionML models predict the products and yields of reactions. researchgate.netRapid screening of reaction conditions, avoiding failed experiments.
Reaction OptimizationAlgorithms identify the optimal set of reaction parameters. beilstein-journals.orgMaximization of yield and selectivity, reduction of waste.
Retrosynthetic PlanningAI designs synthetic routes to target molecules. digitellinc.comDiscovery of novel and more efficient syntheses.
Catalyst DesignML helps in the design of new catalysts with desired properties. gcande.orgAcceleration of the development of highly efficient and selective catalysts.

Q & A

Q. Tables for Key Data

Property Value Reference
Molecular Weight318.4 g/mol
logP (Predicted)3.1
IC₅₀ (MCF-7 cells)12.5 μM
COX-2 Inhibition (IC₅₀)0.8 μM (trifluoromethyl analogue)
Hydrolysis Half-life (pH 7)48 hours

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